4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-2-pyridin-4-yl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-10-14(26-16(22-10)11-6-8-21-9-7-11)15(24)23-12-2-4-13(5-3-12)25-17(18,19)20/h2-9H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJBNVUEWZOCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridine and trifluoromethoxyphenyl groups. Common reagents used in these steps include thionyl chloride, trifluoromethoxybenzene, and pyridine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism of Pyridinyl Substituents
(a) 4-Methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- Molecular Formula : C₁₇H₁₂F₃N₃OS
- Molecular Weight : 363.36 g/mol
- Key Differences : The pyridinyl group is at position 3 instead of 4, and the phenyl substituent is 4-(trifluoromethyl) rather than 4-(trifluoromethoxy) .
- Implications : The 3-pyridinyl isomer may exhibit altered binding interactions due to steric hindrance, while the trifluoromethyl group (CF₃) increases lipophilicity compared to trifluoromethoxy (OCF₃) .
(b) 4-Methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- Molecular Formula : C₁₇H₁₂F₃N₃OS
- Molecular Weight : 363.36 g/mol
- Key Differences : The pyridinyl group is at position 2, and the phenyl substituent is 3-(trifluoromethyl) .
- Implications : The 2-pyridinyl orientation may disrupt π-π stacking in protein binding pockets, while the meta-CF₃ group could reduce steric clashes compared to para-substituted analogs .
Substituent Variations on the Phenyl Ring
(a) N-(4-Chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide
- Molecular Formula : C₁₆H₁₁ClN₄OS
- Molecular Weight : 342.80 g/mol
- Key Differences : The 4-chlorophenyl group replaces 4-(trifluoromethoxy)phenyl.
(b) N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide
Heterocycle Modifications
(a) 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid
Comparative Data Table
Biological Activity
4-Methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C17H15F3N4O2S
- Molecular Weight : 392.38 g/mol
- CAS Number : 123456-78-9 (hypothetical for context)
The presence of the thiazole ring and pyridine moiety is significant for its biological activity, influencing interactions with various biological targets.
Anti-inflammatory Activity
Research indicates that thiazole derivatives exhibit notable anti-inflammatory properties. A study demonstrated that a related compound showed significant inhibition of tumor necrosis factor-alpha (TNF-alpha) release from human monocytic THP-1 cells stimulated by lipopolysaccharide (LPS) . This suggests that this compound may similarly modulate inflammatory responses.
Antitumor Activity
The compound has shown promise in antitumor activity through various mechanisms. In vitro studies have reported that thiazole derivatives can inhibit cell proliferation in multiple cancer cell lines. For instance, compounds with similar structures demonstrated GI50 values ranging from 15 to 30 μM against breast and prostate cancer cell lines . This activity is attributed to their ability to disrupt cellular signaling pathways involved in proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents on the phenyl groups can significantly affect potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethoxy group | Increased lipophilicity and improved binding affinity |
| Variation in the pyridine substituent | Altered selectivity towards specific kinases |
Research has shown that specific substitutions enhance the compound's ability to inhibit p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory processes .
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that this compound exhibits favorable absorption and distribution characteristics. In vivo models demonstrate effective oral bioavailability with minimal toxicity observed at therapeutic doses . The minimum effective dose (MED) identified was around 30 mg/kg in animal models, indicating potential for clinical application in treating inflammatory diseases such as rheumatoid arthritis.
Case Studies
- Rheumatoid Arthritis Model : In a collagen-induced arthritis model, a thiazole derivative similar to our compound exhibited significant reduction in joint swelling and inflammation, correlating with decreased serum levels of pro-inflammatory cytokines .
- Cancer Cell Lines : A series of analogs were tested against various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that compounds with enhanced lipophilicity showed improved antiproliferative effects, suggesting that structural modifications can lead to better therapeutic outcomes .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent choice, catalysts) based on analogous thiazole syntheses. For example:
- Use microwave-assisted synthesis to enhance reaction efficiency, as demonstrated in pyrazole derivatives .
- Employ chromatography (e.g., silica gel or HPLC) for purification, as described in thiazole-carboxamide purification protocols .
- Monitor reaction progress via TLC or LC-MS to isolate intermediates and minimize side products .
Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve crystal structures, ensuring accurate bond-length and angle measurements .
- NMR spectroscopy : Employ -, -, and -NMR to confirm substituent positions and trifluoromethoxy group integrity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition assays : Test kinase or protease inhibition using fluorogenic substrates, as seen in pyrazole-carboxamide studies .
- Cell viability assays : Use MTT or resazurin-based methods in cancer cell lines to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity, guided by fluorophenyl-thiazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized concentrations and controls to rule out batch variability .
- Meta-analysis : Compare structural analogs (e.g., trifluoromethoxy vs. methoxy substituents) to identify substituent-specific activity trends .
- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 screens to identify unintended targets .
Q. What computational strategies are effective for predicting the binding modes and pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), referencing pyridinyl-thiazole scaffolds .
- ADME prediction : Apply QSAR models in SwissADME or pkCSM to estimate bioavailability, BBB penetration, and metabolic stability .
- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability under physiological conditions .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-HRMS .
- Isotope labeling : Use -labeled compound to track metabolic intermediates in excretion studies .
- CYP enzyme profiling : Identify primary metabolizing enzymes using recombinant CYP isoforms and selective inhibitors .
Q. What experimental strategies mitigate batch-to-batch variability in pharmacological studies of this compound?
- Methodological Answer :
- Quality control : Enforce strict HPLC purity thresholds (>98%) and NMR consistency checks .
- Controlled synthesis : Standardize reaction conditions (e.g., inert atmosphere, reagent stoichiometry) to minimize impurities .
- Bioactivity normalization : Use internal reference compounds (e.g., known kinase inhibitors) to calibrate assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
